

The Multifaceted Biological Landscape of N-Cyclopentyl-3-Methoxybenzamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *N-cyclopentyl-3-methoxybenzamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the known and potential biological activities of **N-cyclopentyl-3-methoxybenzamide** derivatives and structurally related compounds. While direct studies on **N-cyclopentyl-3-methoxybenzamide** are limited, a comprehensive analysis of the broader class of N-substituted benzamides reveals a rich pharmacological landscape. This document synthesizes findings from numerous studies to offer insights into potential therapeutic applications, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Overview of Biological Activities

N-substituted benzamides are a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The nature of the substituent on the amide nitrogen (the N-substituent) and the substitution pattern on the benzoyl ring are critical determinants of their pharmacological profile. Based on structure-activity relationship (SAR) studies of related compounds, **N-cyclopentyl-3-methoxybenzamide** derivatives are predicted to have potential in the following areas:

- **Antiviral Activity:** Particularly against Hepatitis B Virus (HBV).

- **Antitubercular Activity:** Targeting key enzymes in *Mycobacterium tuberculosis*.
- **Enzyme Inhibition:** Including histone deacetylases (HDACs) and parasitic enzymes like trypanosome alternative oxidase.
- **Antimicrobial and Antifungal Activity:** Demonstrating broad-spectrum activity against various pathogens.
- **Anti-inflammatory Effects:** Modulating inflammatory pathways.
- **Central Nervous System (CNS) Activity:** Acting as modulators of dopamine, serotonin, and opioid receptors.

Quantitative Biological Data

The following tables summarize the quantitative data for various N-substituted benzamide derivatives, providing insights into their potency and selectivity.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives Against HBV

Compound	Structure	Anti-HBV IC50 (μM) (Wild-Type)	Anti-HBV IC50 (μM) (Drug-Resistant)	Cytotoxicity CC50 (μM)	Reference
IMB-0523	N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide	1.99	3.30	>100	[1] [2]
Lamivudine	(reference drug)	7.37	>440	>200	[2]

Table 2: Antitubercular Activity of Benzamide Derivatives Against *M. tuberculosis*

Compound	N-Substituent	Linker	Benzamide C-5 Substituent	Mtb IC90 (μM)	HepG2 CC50 (μM)	Reference
16	H	3-fluorophenethyl ether	thiophene	0.13	39	[3]
22f	H	3-fluorophenethyl ether	methyl	0.09	25	[3]
4zb	methyl	3-fluorophenethyl ether	COOH	2.4	45	[3]

Table 3: Enzyme Inhibition by Benzamide Derivatives

Compound	Target Enzyme	N-Substituent	Benzamide Moiety	IC50 (nM)	Reference
22d	HDAC8	H	ortho-aryl N-hydroxycinnamide	5-50	[4]
1c	κ Opioid Receptor (antagonist)	complex aminobenzylxyaryl	N-hydroxybenzamide	179.9 (Ki)	[5]
N-n-butyl-3,4-dihydroxybenzamide	Trypanosome Alternative Oxidase	n-butyl	3,4-dihydroxy	-	[6]

Table 4: Antimicrobial and Antifungal Activity of N-Substituted Benzamides

Compound	N-Substituent	Benzamide Moiety	Target Organism	MIC (µg/mL)	Reference
5a	4-aminophenyl	4-hydroxy	B. subtilis	6.25	[7]
5a	4-aminophenyl	4-hydroxy	E. coli	3.12	[7]
6b	2-hydroxyphenyl	4-hydroxy	E. coli	3.12	[7]
F8	Phenyl	2-(p-tolyl)cyclopropane-1-carboxamide	C. albicans	16	[8]
F24	4-chlorophenyl	2-(p-tolyl)cyclopropane-1-carboxamide	C. albicans	16	[8]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for the biological evaluation of benzamide derivatives.

Anti-HBV Activity Assay

Cell Line: HepG2.2.15 cells, which stably express the HBV genome.

Methodology:

- Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of the test compounds for 6 days.
- Supernatant Collection: After the incubation period, collect the cell culture supernatants.

- Quantification of HBV DNA: Extract HBV DNA from the supernatants and quantify using real-time PCR.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay):

- Seed HepG2.2.15 cells in 96-well plates and treat with the test compounds as described above.
- After 6 days, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50).

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

Bacterial Strain: *Mycobacterium tuberculosis* H37Rv.

Methodology:

- Inoculum Preparation: Grow *M. tuberculosis* in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
- Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
- Inoculation: Add the bacterial suspension to each well.
- Incubation: Incubate the plates at 37°C for 7 days.
- Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

- **Reading:** Measure the fluorescence or absorbance to determine bacterial viability.
- **Data Analysis:** Determine the minimum inhibitory concentration (MIC90), the concentration that inhibits 90% of bacterial growth.

Histone Deacetylase (HDAC) Inhibition Assay

Enzyme: Recombinant human HDAC isoforms.

Methodology:

- **Reaction Mixture:** Prepare a reaction mixture containing the HDAC enzyme, a fluorogenic substrate (e.g., Fluor de Lys®), and the test compound in an assay buffer.
- **Incubation:** Incubate the mixture at 37°C for a specified time.
- **Development:** Add a developer solution containing a protease (e.g., trypsin) and a chelating agent to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader.
- **Data Analysis:** Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.

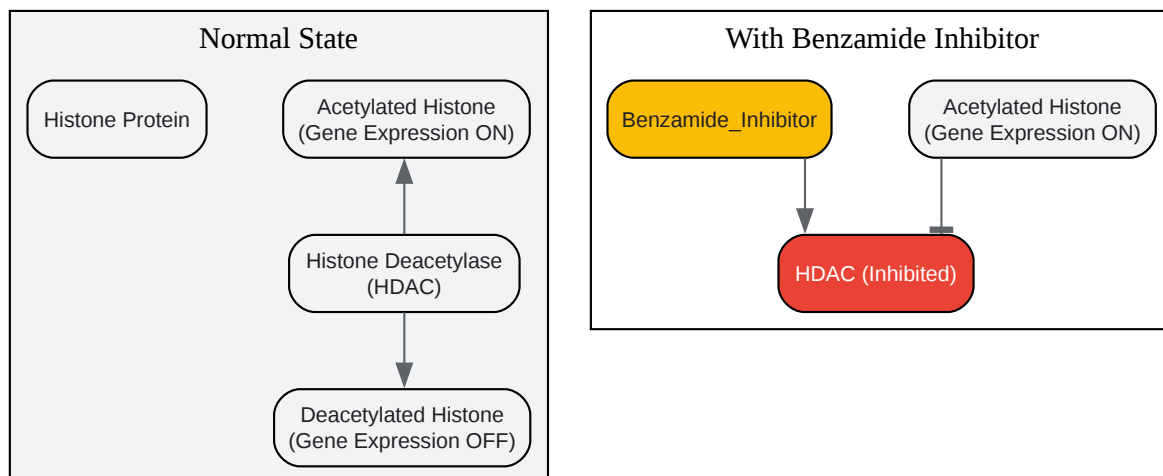
Signaling Pathways and Mechanisms of Action

The biological activities of N-substituted benzamides are mediated through various signaling pathways and molecular targets. This section visualizes some of the key mechanisms.



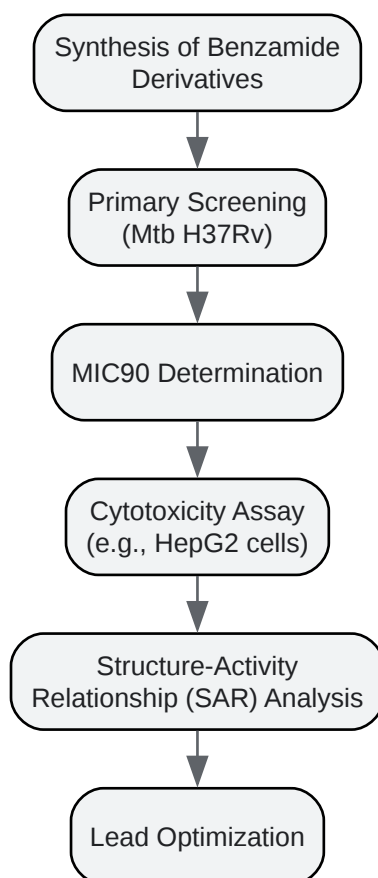
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Caption: Proposed mechanism of anti-HBV activity of N-phenylbenzamide derivatives.



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Caption: Mechanism of action of benzamide derivatives as HDAC inhibitors.



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Caption: A typical workflow for the discovery of antitubercular benzamide derivatives.

Conclusion and Future Directions

The **N-cyclopentyl-3-methoxybenzamide** scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed in structurally related compounds highlight the potential for this class of molecules to address a range of unmet medical needs. Future research should focus on the synthesis and direct biological evaluation of **N-cyclopentyl-3-methoxybenzamide** and its derivatives to confirm these predicted activities. Further exploration of the structure-activity relationships, particularly concerning the cyclopentyl group and the methoxy substituent, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

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